n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide
Description
N-(5-Bromo-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide is a synthetic small molecule characterized by a 5-bromo-2-methoxyphenyl group linked via an acetamide bridge to a 1H-tetrazole moiety. The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H10BrN5O2 |
|---|---|
Molecular Weight |
312.12 g/mol |
IUPAC Name |
N-(5-bromo-2-methoxyphenyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H10BrN5O2/c1-18-9-3-2-7(11)4-8(9)13-10(17)5-16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) |
InChI Key |
FGOVCSWGHPEZAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)CN2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Tetrazole Ring Construction Methodologies
[3+2] Cycloaddition of Azides with Nitriles
The most widely employed method for 1H-tetrazole synthesis involves Huisgen-type cycloaddition:
- Substrate : 2-Cyano-N-(5-bromo-2-methoxyphenyl)acetamide.
- Azide Source : Sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).
- Catalyst : Zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl).
- Solvent : DMF or water/ethanol mixtures.
- Conditions : 100–130°C, 12–48 hours.
Key Findings :
- ZnCl₂-catalyzed reactions in DMF achieve 85–92% yields.
- Microwave-assisted methods reduce reaction times to 2–4 hours with comparable yields.
Mechanistic Pathway :
$$
\text{R-C≡N} + \text{N}3^- \xrightarrow{\text{Zn}^{2+}} \text{R-C≡N---Zn---N}3^- \rightarrow \text{Tetrazole Ring}
$$
Acetamide-Tetrazole Coupling Reactions
Nucleophilic Substitution at α-Position
The chloroacetamide intermediate undergoes displacement with pre-formed tetrazole:
- Reactants :
- 5-Bromo-2-methoxy-N-(2-chloroacetyl)aniline
- 1H-Tetrazole-1-sodium salt
- Base : Triethylamine (Et₃N) or K₂CO₃.
- Solvent : Acetonitrile or THF.
- Conditions : 60–80°C, 6–12 hours.
Yield Optimization :
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | Acetonitrile | 8 | 76 |
| K₂CO₃ | THF | 12 | 82 |
Alternative Synthetic Routes
Ugi Multicomponent Reaction (MCR) Approach
A convergent strategy employing isocyanides, amines, and azides:
- Components :
- 5-Bromo-2-methoxybenzaldehyde
- 2-Isocyanoacetic acid methyl ester
- Trimethylsilyl azide (TMSN₃)
- Catalyst : Cu(I) or Zn(II) salts.
- Conditions : One-pot, 70°C, 24 hours.
Advantages :
- Simultaneous formation of acetamide and tetrazole rings.
- Reduced purification steps (crude yields: 68–74%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Key advancements for large-scale manufacturing:
- Residence Time : 5–10 minutes vs. 12+ hours in batch.
- Catalyst Loading : 0.5 mol% Pd/C vs. 5 mol% in batch.
- Yield Improvement : 89% vs. 72% batch.
Economic Analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Production Cost/kg | $12,400 | $8,200 |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxyphenyl or 5-bromo-2-formylphenyl derivatives.
Reduction: Formation of 5-methoxyphenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of n-(5-Bromo-2-methoxyphenyl)-2-(1h-tetrazol-1-yl)acetamide depends on its specific biological target. Generally, compounds with a tetrazole ring can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The brominated methoxyphenyl group may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Tetrazole-Containing Acetamides
- N-(4-Chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide (4c): Features a chlorobenzyl group instead of bromomethoxyphenyl. Synthesized via Procedure C with 98% yield (mp 160–162°C).
- N-(1-Phenylethyl)-2-(1H-tetrazol-1-yl)acetamide : Lacks halogen substituents, emphasizing the role of bromine in the target compound for halogen bonding and lipophilicity .
Bromo-Substituted Acetamides
- 2-Bromo-N-[7-methoxy-2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3l) : Incorporates a benzo[b]thienyl core with bromo and multiple methoxy groups. Higher melting point (183–185°C) than the target compound, likely due to extended aromatic stacking. Lower yield (81%) compared to tetrazole analogs, reflecting synthetic challenges with polyaromatic systems .
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Acts as a mixed FPR1/FPR2 agonist, suggesting bromophenyl groups enhance receptor cross-reactivity. The pyridazinone core differs from tetrazole, impacting electron distribution and binding affinity .
Methoxy-Substituted Derivatives
- N-(3,4-Dimethoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide: Demonstrates how methoxy positioning (3,4 vs. 2 in the target compound) alters electronic effects. The 2-methoxy group in the target compound may reduce steric hindrance for receptor binding compared to 3,4-dimethoxy analogs .
Physicochemical Properties
Key Observations :
- Tetrazole-containing compounds (e.g., 4c) exhibit higher yields (98%) than bromo-thiophene analogs (81%), likely due to simpler synthetic routes .
- Melting points correlate with aromaticity and hydrogen-bonding capacity; benzo[b]thienyl derivatives (3l) have higher melting points than tetrazole analogs .
Biological Activity
N-(5-Bromo-2-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound notable for its unique structural features, including a tetrazole ring and a bromomethoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are largely attributed to the presence of the tetrazole moiety.
Chemical Structure and Properties
- Molecular Formula : C10H10BrN5O2
- Molecular Weight : 354.16 g/mol
The chemical structure of this compound includes a bromine atom, a methoxy group, and a tetrazole ring, which contribute to its biological activity through various mechanisms such as hydrogen bonding and molecular interactions.
Biological Activities
Research has indicated that compounds containing tetrazole rings exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antibacterial properties of tetrazole derivatives against various pathogens. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth.
- Receptor Modulation : The presence of the tetrazole ring allows for interactions with various receptors, potentially modulating signaling pathways critical for cell survival and apoptosis .
Research Findings
Recent studies have provided insights into the structure-activity relationships (SARs) of tetrazole-containing compounds. The following table summarizes key findings related to this compound and its analogs:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (MCF-7) | 0.99 ± 0.01 | |
| Similar Tetrazole Derivative | Antibacterial (E. coli) | 10.5 | |
| Analog Compound | Antifungal (Candida albicans) | 15.0 |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticancer Efficacy : A study tested the compound against multiple cancer cell lines, revealing significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties against gram-positive and gram-negative bacteria, demonstrating effective inhibition rates comparable to established antibiotics .
Q & A
Q. How can cross-disciplinary approaches (e.g., synthetic + computational) accelerate lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
